N-(2-propyl-2H-tetraazol-5-yl)-2-furamide
Description
N-(2-propyl-2H-tetraazol-5-yl)-2-furamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a tetrazole ring, which is a five-membered ring containing four nitrogen atoms .
Properties
CAS No. |
593241-52-2 |
|---|---|
Molecular Formula |
C9H11N5O2 |
Molecular Weight |
221.22g/mol |
IUPAC Name |
N-(2-propyltetrazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C9H11N5O2/c1-2-5-14-12-9(11-13-14)10-8(15)7-4-3-6-16-7/h3-4,6H,2,5H2,1H3,(H,10,12,15) |
InChI Key |
DFAKOYAKHWMEQD-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propyl-2H-tetraazol-5-yl)-2-furamide can be achieved through various methods. One common approach involves the reaction of 2-furoic acid with 2-propyltetrazole in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under microwave-assisted conditions . This method allows for the efficient production of the compound with good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and effective coupling reagents can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-propyl-2H-tetraazol-5-yl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-(2-propyl-2H-tetraazol-5-yl)-2-furamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-propyl-2H-tetraazol-5-yl)-2-furamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, while the tetrazole ring can form hydrogen bonds with target proteins . These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
N-(2-propyl-2H-tetraazol-5-yl)-2-furamide can be compared with other similar compounds, such as:
Furan-2-carboxamide: Lacks the tetrazole ring, which may result in different biological activities.
Tetrazole derivatives: Lacks the furan ring, which may affect its chemical reactivity and biological properties.
The presence of both the furan and tetrazole rings in this compound makes it unique and potentially more versatile in its applications .
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